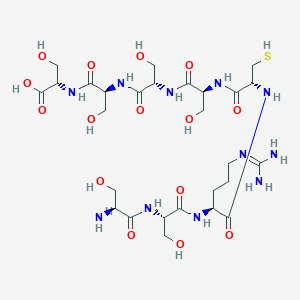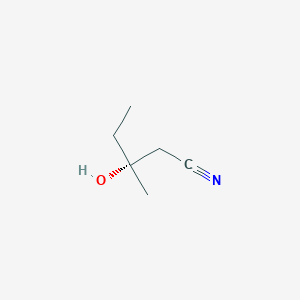
2-(4-Methoxyphenoxy)pentanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenoxy)pentanoyl chloride is an organic compound with the molecular formula C12H15ClO3. It is a derivative of pentanoyl chloride, where the pentanoyl group is attached to a 4-methoxyphenoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)pentanoyl chloride typically involves the reaction of 4-methoxyphenol with pentanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Methoxyphenol+Pentanoyl chloride→2-(4-Methoxyphenoxy)pentanoyl chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using techniques like distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenoxy)pentanoyl chloride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-(4-Methoxyphenoxy)pentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, often in the presence of a catalyst such as sulfuric acid.
Amidation: Amines, often under mild heating.
Major Products
Hydrolysis: 2-(4-Methoxyphenoxy)pentanoic acid
Esterification: Esters of 2-(4-Methoxyphenoxy)pentanoic acid
Amidation: Amides of 2-(4-Methoxyphenoxy)pentanoic acid
Applications De Recherche Scientifique
2-(4-Methoxyphenoxy)pentanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenoxy)pentanoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles such as alcohols and amines, forming esters and amides, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoyl chloride: The parent compound, used in similar reactions but lacks the 4-methoxyphenoxy group.
4-Methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
2-(4-Methoxyphenoxy)propionic acid: Similar structure but with a shorter carbon chain.
Uniqueness
2-(4-Methoxyphenoxy)pentanoyl chloride is unique due to the presence of both the 4-methoxyphenoxy group and the pentanoyl chloride moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
833460-85-8 |
|---|---|
Formule moléculaire |
C12H15ClO3 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
2-(4-methoxyphenoxy)pentanoyl chloride |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-11(12(13)14)16-10-7-5-9(15-2)6-8-10/h5-8,11H,3-4H2,1-2H3 |
Clé InChI |
DXOYDRQXBFXTMF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)Cl)OC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


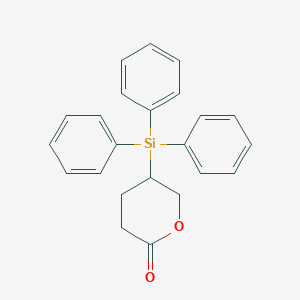

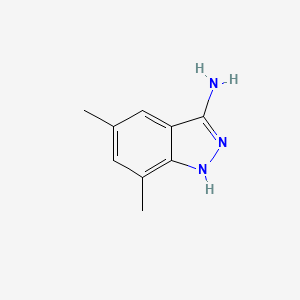
![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)
![3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid](/img/structure/B14202139.png)
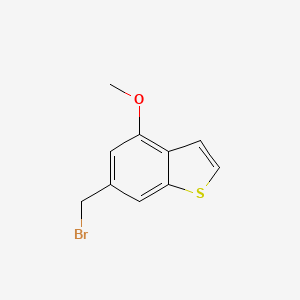
![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)

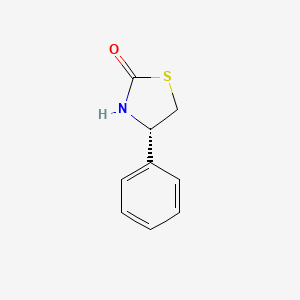
![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
